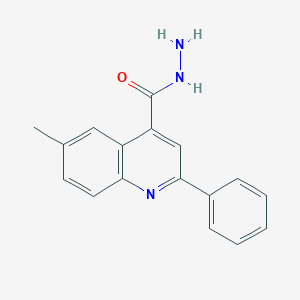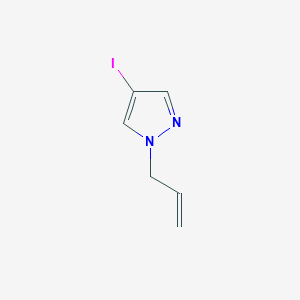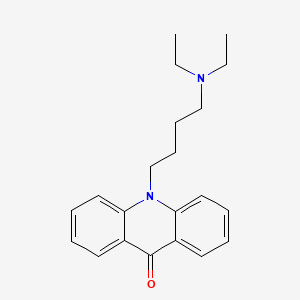
sodium;9H-fluoren-9-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;9H-fluoren-9-ide is an organosodium compound derived from 9H-fluorene It is characterized by the presence of a sodium ion bonded to the fluorenide anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium;9H-fluoren-9-ide can be synthesized through the deprotonation of 9H-fluorene using a strong base such as sodium hydride or sodium amide. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
9H-fluorene+NaH→this compound+H2
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;9H-fluoren-9-ide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 9-fluorenone.
Substitution: The fluorenide anion can participate in nucleophilic substitution reactions.
Addition: It can add to electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in an acidic environment can oxidize this compound to 9-fluorenone.
Substitution: Reactions with alkyl halides or acyl halides under basic conditions can lead to substituted fluorenes.
Addition: Electrophiles such as carbon dioxide or aldehydes can react with this compound to form carboxylated or hydroxylated products.
Major Products Formed
Oxidation: 9-fluorenone
Substitution: Various substituted fluorenes
Addition: Carboxylated or hydroxylated fluorenes
Aplicaciones Científicas De Investigación
Sodium;9H-fluoren-9-ide has several applications in scientific research:
Chemistry: It is used as a nucleophile in organic synthesis to form carbon-carbon and carbon-heteroatom bonds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of sodium;9H-fluoren-9-ide involves its ability to act as a nucleophile due to the negative charge on the fluorenide anion. This allows it to attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
9H-fluorene: The parent compound from which sodium;9H-fluoren-9-ide is derived.
9-fluorenone: An oxidized derivative of 9H-fluorene.
9-hydroxyfluorene: An alcohol derivative of 9H-fluorene.
Uniqueness
This compound is unique due to its strong nucleophilic properties, which make it a valuable reagent in organic synthesis. Its ability to form stable anionic species allows for a wide range of chemical transformations that are not easily achievable with other fluorenes.
Propiedades
Número CAS |
3531-83-7 |
|---|---|
Fórmula molecular |
C13H9Na |
Peso molecular |
188.20 g/mol |
Nombre IUPAC |
sodium;9H-fluoren-9-ide |
InChI |
InChI=1S/C13H9.Na/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;/h1-9H;/q-1;+1 |
Clave InChI |
HATJEFSJJJVAOG-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1C2=CC=CC=C2C3=CC=CC=C31.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


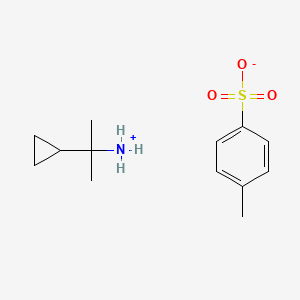
![3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride](/img/structure/B14125219.png)
![6-Hydroxy-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one](/img/structure/B14125220.png)
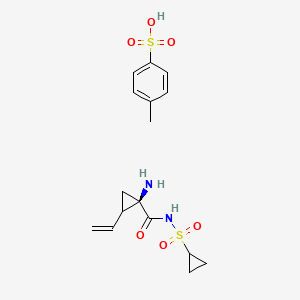
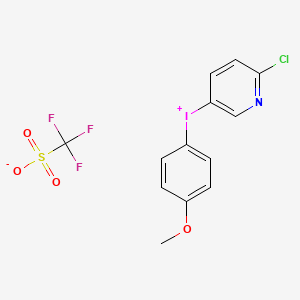


![N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125242.png)
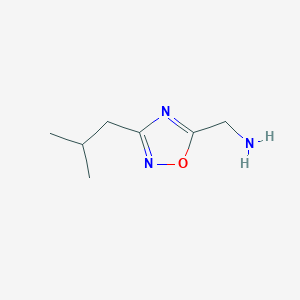
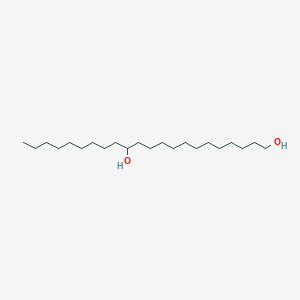
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14125249.png)
